6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by chlorination and subsequent amide formation . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and chlorination steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-ethyl-N-(4-(trifluoromethoxy)phenyl)methylimidazo[1,2-a]pyridine-2-carboxamide
- Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
6-chloro-N-(heptan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptan-2-yl group differentiates it from other similar compounds and may contribute to its unique activity profile .
Properties
Molecular Formula |
C15H20ClN3O |
---|---|
Molecular Weight |
293.79 g/mol |
IUPAC Name |
6-chloro-N-heptan-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H20ClN3O/c1-3-4-5-6-11(2)17-15(20)13-10-19-9-12(16)7-8-14(19)18-13/h7-11H,3-6H2,1-2H3,(H,17,20) |
InChI Key |
OXZRFYKPLSSUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CN2C=C(C=CC2=N1)Cl |
Origin of Product |
United States |
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